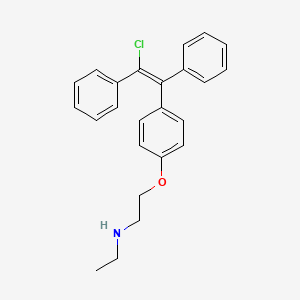
N-Desethyl-E-Clomiphene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desethyl-E-Clomiphene is a metabolite of clomiphene, a selective estrogen receptor modulator (SERM) primarily used in the treatment of female infertility to trigger ovulation. Clomiphene is administered as a mixture of two isomers, enclomiphene and zuclomiphene. This compound is formed through the metabolic process of clomiphene in the human body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Desethyl-E-Clomiphene involves the desethylation of clomiphene. This process can be achieved through various chemical reactions, including the use of hydrogen chloride in methanol. The reaction typically involves stirring clomiphene with hydrogen chloride in methanol at room temperature, followed by recrystallization to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-Desethyl-E-Clomiphene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert this compound back to its parent compound, clomiphene.
Substitution: The compound can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, methanol, and various oxidizing and reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced clomiphene, and various substituted derivatives .
Aplicaciones Científicas De Investigación
N-Desethyl-E-Clomiphene has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of clomiphene and its metabolites.
Biology: Studied for its role in the metabolic pathways of clomiphene.
Medicine: Investigated for its potential therapeutic effects and its role in the treatment of infertility.
Mecanismo De Acción
N-Desethyl-E-Clomiphene exerts its effects by modulating estrogen receptors. It acts as a mixed agonist and antagonist of the estrogen receptor, depending on the baseline estrogen levels. In low estrogen conditions, it activates the estrogen receptor alpha, while in high estrogen conditions, it partially blocks the receptor. It also acts as an antagonist of the estrogen receptor beta .
Comparación Con Compuestos Similares
Similar Compounds
Clomiphene: The parent compound from which N-Desethyl-E-Clomiphene is derived.
Tamoxifen: Another selective estrogen receptor modulator with similar therapeutic applications.
Enclomiphene: One of the isomers of clomiphene.
Zuclomiphene: The other isomer of clomiphene.
Uniqueness
This compound is unique due to its specific metabolic pathway and its role as a metabolite of clomiphene. Its distinct chemical structure and properties make it an important compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C24H24ClNO |
|---|---|
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine |
InChI |
InChI=1S/C24H24ClNO/c1-2-26-17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16,26H,2,17-18H2,1H3/b24-23+ |
Clave InChI |
JZPXQFJYBKJJBY-WCWDXBQESA-N |
SMILES isomérico |
CCNCCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3 |
SMILES canónico |
CCNCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















